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Compound of Interest

Compound Name: DSM705 hydrochloride

Cat. No.: B12414204

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical overview of the preclinical antimalarial candidate DSM705
hydrochloride, focusing on its mechanism of action, experimental evaluation, and
developmental context for malaria chemoprevention.

Executive Summary

DSM705 is a potent, pyrrole-based selective inhibitor of Plasmodium dihydroorotate
dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in the malaria
parasite.[1][2] Developed as a potential alternative to the earlier clinical candidate DSM265,
DSM705 demonstrated nanomolar potency against both P. falciparum and P. vivax DHODH
enzymes and activity against blood-stage parasites with high selectivity over the human
enzyme.[3][4] Preclinical studies in a humanized mouse model confirmed its in vivo efficacy,
where it fully suppressed parasitemia.[1]

Following the termination of DSM265's development due to toxicity concerns, the strategic
focus for DHODH inhibitors shifted from treatment to chemoprevention.[5][6] While DSM705
possessed improved properties such as better solubility and a reduced risk of resistance
compared to its predecessor, it was ultimately not advanced as a clinical candidate.[5][6] This
decision was based on its potency and a predicted human half-life that was considered
insufficient to meet the target product profile of a once-monthly dosing regimen for malaria
chemoprevention.[6] This guide provides a comprehensive summary of the quantitative data,
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experimental protocols, and developmental pathway of DSM705 to inform future research in
the field.

Mechanism of Action

DSM705 hydrochloride targets the de novo pyrimidine biosynthesis pathway, which is critical
for the synthesis of DNA, RNA, and other essential molecules in the malaria parasite.[5][6]
Plasmodium species are entirely dependent on this pathway as they lack the necessary
salvage pathways for pyrimidines.[6] The specific target of DSM705 is dihydroorotate
dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of
dihydroorotate to orotate.[5][6] DSM705 exhibits high selectivity and potent inhibitory activity
against the Plasmodium DHODH enzyme while showing no significant inhibition of the

mammalian ortholog, providing a strong therapeutic window.[1][3][4]
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Figure 1: Mechanism of action of DSM705 hydrochloride.

Preclinical Data Summary

The preclinical evaluation of DSM705 generated key quantitative data on its in vitro activity
against the parasite enzyme and cells, its in vivo efficacy in a mouse model, and its
pharmacokinetic profile.

In Vitro Activity

DSM705 shows potent and selective inhibition of the Plasmodium DHODH enzyme and robust

activity against cultured P. falciparum parasites.[1][3][4]
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Parameter Target/Strain Value (nM) Reference
P. falciparum DHODH

ICso 95 [11[3114]
(PfDHODH)
P. vivax DHODH

ICso 52 [1]1[31[4]
(PvDHODH)
P. falciparum 3D7

ECso 12 [11[3]14]
Cells

ICso0 Human DHODH No Inhibition [1103114]

Table 1: In Vitro Potency of DSM705.

In Vivo Efficacy

Efficacy was assessed in a severe combined immunodeficient (SCID) mouse model engrafted

with human erythrocytes and infected with P. falciparum.

Animal Model

Dosing Regimen

Key Finding

Reference

SCID Mice (P.

falciparum)

3-200 mg/kg, p.o.,

twice daily for 6 days

Dose-dependent
parasite killing.
Maximum killing rate
at 50 mg/kg, achieving
full suppression of
parasitemia by days
7-8.

[11(31[4]

Table 2: In Vivo Efficacy of DSM705.

Pharmacokinetic Profile

The pharmacokinetic properties of DSM705 were evaluated in Swiss outbred mice following

single oral and intravenous administrations.[1][3][4]
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Parameter Dose & Route Value Reference
Bioavailability (F) 2.6 mg/kg, p.o. 74% [1103114]
24 mg/kg, p.o. 70% [1103114]
Half-life (t1/2) 2.6 mg/kg, p.o. 3.4h [11[3114]
24 mglkg, p.o. 4.5h [1][3]14]
Max Concentration

2.6 mg/kg, p.o. 2.6 uM [1103114]
(Cmax)
24 mglkg, p.o. 20 uM [11[3][4]
Plasma Clearance ) ]

2.3 mg/kg, i.v. 2.8 mL/min/kg [11[3114]
(CL)
Volume of Distribution )

2.3 mg/kg, i.v. 1.3 L/kg [1103114]

(Vss)

Table 3: Pharmacokinetic Parameters of DSM705 in Mice.

Experimental Methodologies

Detailed protocols are essential for the replication and extension of research findings. The
following sections describe the key methodologies used in the preclinical evaluation of
DSM705.

In Vitro Enzyme Inhibition Assay (DHODH Assay)

The inhibitory activity of DSM705 against recombinant P. falciparum and P. vivax DHODH was
determined using a steady-state kinetic analysis.[2]

e Enzyme Source: Recombinantly expressed and purified DHODH from P. falciparum and P.

vivax.

e Assay Principle: The assay measures the enzymatic reduction of a ubiquinone analog, which
is coupled to the oxidation of dihydroorotate. The reaction rate is monitored
spectrophotometrically.
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e Procedure:

o The enzyme is pre-incubated with varying concentrations of DSM705 hydrochloride in an
appropriate buffer system.

o The reaction is initiated by adding the substrates (dihydroorotate and the electron
acceptor).

o The change in absorbance over time is recorded to determine the initial reaction velocity.

o Data are normalized to control wells (containing vehicle, e.g., DMSO) and plotted against
the logarithm of inhibitor concentration.

o The ICso value is calculated by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Model and Workflow

The in vivo antimalarial activity was evaluated using a humanized SCID mouse model, which
supports the growth of human malaria parasites.|[3]
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Figure 2: Experimental workflow for the in vivo efficacy study of DSM705.

In Vivo Formulation Preparation

The hydrochloride salt form of DSM705 offers enhanced water solubility and stability.[1] For in
vivo studies, specific formulations were used to ensure adequate solubility and bioavailability.

[31[4]
¢ Protocol 1 (Aqueous-based):
o Create a stock solution of DSM705 HCI| in DMSO (e.g., 25 mg/mL).

o Sequentially add and mix the following co-solvents: 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% Saline.[3][4]
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o For example, to prepare 1 mL: Add 100 pL of the DMSO stock to 400 uL PEG300 and mix.
Add 50 pL Tween-80 and mix. Finally, add 450 uL saline to reach the final volume.[4]

e Protocol 2 (Cyclodextrin-based):

o Prepare a 20% SBE-[3-CD (Sulfobutylether-f3-cyclodextrin) solution in saline.[3]

o Create a formulation of 10% DMSO and 90% of the 20% SBE-[3-CD solution.[3][4]
¢ Protocol 3 (Oil-based):

o Create a formulation of 10% DMSO and 90% Corn Oil.[3][4]

Developmental Context and Future Directions

The development of DSM705 was part of a broader strategy to identify novel DHODH inhibitors
for malaria. It emerged as a backup candidate to DSM265, which had advanced to Phase II
clinical trials before being halted.[5][7] The experience with DSM265 highlighted DHODH as a
clinically validated target but also prompted a strategic pivot towards chemoprevention, where
a longer duration of action is paramount.[5]

DSM705 offered advantages over DSM265, including a distinct chemical scaffold, improved
solubility, and a lower risk of resistance.[6] However, its preclinical profile did not fully align with
the stringent requirements for a once-monthly prophylactic agent. The primary limitations were
its potency and a predicted human half-life that was too short to maintain protective
concentrations for a full month from a single dose.[6] This led to the discontinuation of its
development in favor of a new structure-based discovery effort. That effort successfully
identified a novel, more potent pyrazolopyridinone-based series of DHODH inhibitors with the
potential to meet the monthly dosing goal for malaria chemoprevention.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12414204#dsm705-hydrochloride-for-malaria-
chemoprevention-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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